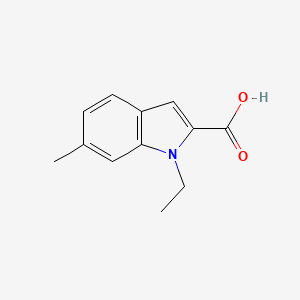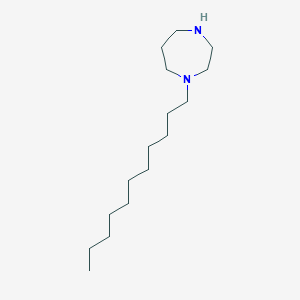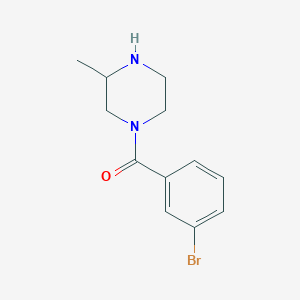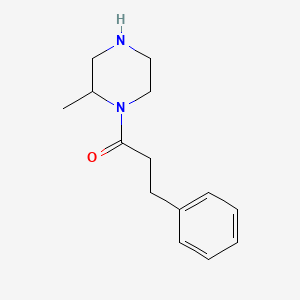![molecular formula C13H24Cl2N2 B6362508 4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride CAS No. 1240581-89-8](/img/structure/B6362508.png)
4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride is a versatile chemical compound with a molecular formula of C13H23ClN2. It is commonly used in various scientific research fields due to its unique properties.
Aplicaciones Científicas De Investigación
4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with butylamine in the presence of formaldehyde. The reaction is carried out under acidic conditions to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Mecanismo De Acción
The mechanism of action of 4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride
- 4-[(Butylamino)methyl]-N,N-diisopropylaniline dihydrochloride
Uniqueness
4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Propiedades
IUPAC Name |
4-(butylaminomethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.2ClH/c1-4-5-10-14-11-12-6-8-13(9-7-12)15(2)3;;/h6-9,14H,4-5,10-11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIVEOYZEVSJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)N(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)


![(Prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6362483.png)
amine](/img/structure/B6362497.png)

![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)
